molecular formula C10H11NO2 B102952 n,n-Bis(2-furylmethyl)amine CAS No. 18240-50-1

n,n-Bis(2-furylmethyl)amine

Cat. No. B102952
CAS RN: 18240-50-1
M. Wt: 177.2 g/mol
InChI Key: LGTHRBXRBOVOKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of primary amines, which are structurally related to N,N-Bis(2-furylmethyl)amine, can be achieved through several methods. One approach involves the reaction of primary halogen compounds or tosylates with sodium bis(trimethylsilyl)amide to form N,N-bis(trimethylsilyl)amines, which are then converted into amine hydrochlorides by treatment with aqueous HCl . Another method for synthesizing primary amines is through ipso amination of organoboronic acids mediated by [bis(trifluoroacetoxy)iodo]benzene (PIFA), which proceeds via activation of the aminating reagent followed by B-N 1,2-aryl migration .

Molecular Structure Analysis

The molecular structure of bis(alkyl)amines is characterized by the presence of two alkyl chains attached to a central nitrogen atom. The structure-activity relationship of bis(phenylalkyl)amines, for example, indicates that the presence of a phenolic OH group, the distance between the two rings, and an electrostatic interaction between the receptor and the basic nitrogen atom are primary determinants of potency . Although the specific structure of N,N-Bis(2-furylmethyl)amine is not discussed, similar principles may apply to its molecular structure analysis.

Chemical Reactions Analysis

Bis(alkyl)amines can participate in various chemical reactions. For instance, N-Methylidene[bis(trimethylsilyl)methyl]amine acts as a stable methanimine synthon in [2 + 2] cycloadditions with ketenes to provide β-lactams in a single step . Additionally, N,N-bis[ethoxy(methyl)silylmethyl]amines can enter transetherification with phenol to give compounds with a general formula involving the replacement of ethoxy groups with phenol groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(alkyl)amines are influenced by their molecular structure. For example, the ability to form hydrogen bonds with phenol in solution is dependent on the specific substituents attached to the silicon atoms in N,N-bis[ethoxy(methyl)silylmethyl]amines . The presence of electron-withdrawing or electron-donating groups can significantly affect the reactivity and stability of these compounds. The papers provided do not directly discuss the physical and chemical properties of N,N-Bis(2-furylmethyl)amine, but the properties of related compounds suggest that factors such as hydrogen bonding capability and steric effects are important considerations.

Scientific Research Applications

Synthesis and Chemical Properties

  • N,N-Bis(2-furylmethyl)amine has been utilized in the synthesis of new compounds, such as N-benzyl- or N-(2-furylmethyl)cinnamamides, using boric acid as a catalyst. These cinnamamides were characterized for their spectral properties (Barajas et al., 2008).

Antifungal Applications

  • Derivatives of N,N-Bis(2-furylmethyl)amine have shown significant antifungal activity. Compounds such as N-(4-bromophenyl)-N-(2-furylmethyl)amine have exhibited remarkable antifungal properties against dermatophytes, providing insights into the structural requirements for antifungal response (Suvire et al., 2006).

Pharmaceutical Research

  • N,N-Bis(2-furylmethyl)amine derivatives have been explored for their potential in pharmaceutical applications. These studies include the synthesis of various compounds with potential therapeutic properties (Kurgan et al., 2013).

Catalysis and Reaction Mechanisms

  • Compounds derived from N,N-Bis(2-furylmethyl)amine have been used in catalytic processes. For example, palladium catalysts based on N,N-bis(pyrimid-2-yl)amine derivatives have been applied in various coupling and amination reactions, indicating its role in facilitating complex organic reactions (Buchmeiser et al., 2001).

Molecular Structure and Complex Formation

  • The structure and properties of complexes involving N,N-Bis(2-furylmethyl)amine have been extensively studied. For example, the structure of copper(II) kinetin complexes with N,N-Bis(2-furylmethyl)amine has been analyzed, demonstrating its utility in understanding complex molecular structures (Parvez & Birdsall, 1990).

Synthesis and Polymerization

  • N,N-Bis(2-furylmethyl)amine derivatives have been investigated in the field of polymer science. For instance, research into the photopolymerization of certain compounds for dental restorations has involved derivatives of this amine (Nie & Bowman, 2002).

properties

IUPAC Name

1-(furan-2-yl)-N-(furan-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10/h1-6,11H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTHRBXRBOVOKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339602
Record name n,n-bis(2-furylmethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n,n-Bis(2-furylmethyl)amine

CAS RN

18240-50-1
Record name N-(2-Furanylmethyl)-2-furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18240-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n,n-bis(2-furylmethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Kapoor, P Chand-Thakuri… - Journal of the American …, 2019 - ACS Publications
C–C bond formation by transition metal-catalyzed C–H activation has become an important strategy to fabricate new bonds in a rapid fashion. Despite the pharmacological importance …
Number of citations: 62 pubs.acs.org
PKC Thakuri - 2021 - search.proquest.com
Amines are an important class of functional group found in various natural products, pharmaceuticals, and agrochemicals. There have therefore been several approaches developed for …
Number of citations: 2 search.proquest.com

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